molecular formula C16H20F2N4 B14748148 4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine CAS No. 434-91-3

4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine

Cat. No.: B14748148
CAS No.: 434-91-3
M. Wt: 306.35 g/mol
InChI Key: WLJZOVDBARHHPG-UHFFFAOYSA-N
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Description

4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine is a complex organic compound characterized by its multiple amino and fluoro substituents on a dimethylbenzene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine typically involves multi-step organic reactions. The process begins with the preparation of the dimethylbenzene core, followed by the introduction of amino and fluoro groups through electrophilic aromatic substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining the desired compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The fluoro groups can be reduced to form hydrogenated derivatives.

    Substitution: The amino and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, hydrogenated derivatives, and various substituted compounds, depending on the reagents and conditions used.

Scientific Research Applications

4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and fluoro groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Diamino-3,5-dimethyl-6-sulfotoluene
  • 3,5-Diamino-2,4,6-trimethylbenzenesulfonic acid
  • 2,4,6-Trimethyl-3,5-diaminobenzenesulfonic acid

Uniqueness

Compared to similar compounds, 4-(2,4-Diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine stands out due to its dual fluoro and amino substituents, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

434-91-3

Molecular Formula

C16H20F2N4

Molecular Weight

306.35 g/mol

IUPAC Name

4-(2,4-diamino-6-fluoro-3,5-dimethylphenyl)-5-fluoro-2,6-dimethylbenzene-1,3-diamine

InChI

InChI=1S/C16H20F2N4/c1-5-11(17)9(15(21)7(3)13(5)19)10-12(18)6(2)14(20)8(4)16(10)22/h19-22H2,1-4H3

InChI Key

WLJZOVDBARHHPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1N)C2=C(C(=C(C(=C2F)C)N)C)N)F)C)N

Origin of Product

United States

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